molecular formula C18H19F3N6O2S B2523489 1-Phenylmethanesulfonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380179-54-2

1-Phenylmethanesulfonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2523489
CAS No.: 2380179-54-2
M. Wt: 440.45
InChI Key: DRDQKEKFRXQDDT-UHFFFAOYSA-N
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Description

1-Phenylmethanesulfonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a phenylmethanesulfonyl group, a trifluoromethyl group, and a triazolo-pyridazinyl moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylmethanesulfonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multiple steps:

    Formation of the Triazolo-Pyridazinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyridazinyl ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the intermediate compound using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate to form the diazepane ring under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylmethanesulfonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-Phenylmethanesulfonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-Phenylmethanesulfonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The trifluoromethyl and triazolo-pyridazinyl groups play a crucial role in binding to the active sites of the targets, thereby exerting its effects.

Comparison with Similar Compounds

    1-Phenylmethanesulfonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine]: Similar structure but with a pyrazine ring instead of pyridazine.

    1-Phenylmethanesulfonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]pyridine]: Similar structure but with a pyridine ring instead of pyridazine.

Uniqueness: 1-Phenylmethanesulfonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is unique due to the presence of the pyridazinyl ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and interactions compared to similar compounds.

Properties

IUPAC Name

6-(4-benzylsulfonyl-1,4-diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O2S/c19-18(20,21)17-23-22-15-7-8-16(24-27(15)17)25-9-4-10-26(12-11-25)30(28,29)13-14-5-2-1-3-6-14/h1-3,5-8H,4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDQKEKFRXQDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)CC2=CC=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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